Ethyl 3-amino-2-(2-hydroxy-3-oxo-5-phenylfuran-2-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-amino-2-(2-hydroxy-3-oxo-5-phenylfuran-2-yl)-3-oxopropanoate is a complex organic compound that features a furan ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-(2-hydroxy-3-oxo-5-phenylfuran-2-yl)-3-oxopropanoate typically involves multi-step organic reactions One possible route could involve the condensation of ethyl acetoacetate with an appropriate aromatic aldehyde to form a substituted furan ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(2-hydroxy-3-oxo-5-phenylfuran-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving bases or acids to facilitate nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-amino-2-(2-hydroxy-3-oxo-5-phenylfuran-2-yl)-3-oxopropanoate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and functional groups could play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-(2-hydroxy-3-oxo-5-methylfuran-2-yl)-3-oxopropanoate
- Ethyl 3-amino-2-(2-hydroxy-3-oxo-5-ethylfuran-2-yl)-3-oxopropanoate
Uniqueness
Ethyl 3-amino-2-(2-hydroxy-3-oxo-5-phenylfuran-2-yl)-3-oxopropanoate is unique due to the presence of the phenyl group on the furan ring, which can influence its chemical reactivity and potential applications. The combination of amino, hydroxyl, and keto groups also provides a versatile platform for further chemical modifications.
Properties
IUPAC Name |
ethyl 3-amino-2-(2-hydroxy-3-oxo-5-phenylfuran-2-yl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-2-21-14(19)12(13(16)18)15(20)11(17)8-10(22-15)9-6-4-3-5-7-9/h3-8,12,20H,2H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVHAVKWZLZWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)N)C1(C(=O)C=C(O1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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